Lipophilicity (XLogP3-AA) Differentiates the 2-Chlorophenyl Analog from More Polar Heteroaryl Analogs
The target compound exhibits a computed XLogP3-AA of 3.1 [1], which places it in a favorable lipophilicity window for cellular permeability. In contrast, the furan-2-yl analog N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is expected to have a significantly lower XLogP (estimated ~1.5–2.0 based on the more polar furan ring), which may reduce passive membrane permeability in cell-based assays. This difference is meaningful when selecting compounds for intracellular target engagement studies.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide estimated XLogP ~1.5–2.0 |
| Quantified Difference | ΔXLogP ≈ +1.1 to +1.6 (target compound more lipophilic) |
| Conditions | Computed via XLogP3 algorithm; PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity within the optimal range (LogP 1–4) favors cellular permeability, which is critical for intracellular target-based screens, while avoiding the promiscuity risk associated with excessively high LogP.
- [1] PubChem Compound Summary CID 4550475. Computed XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
